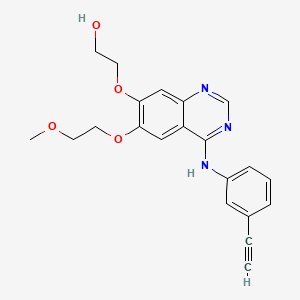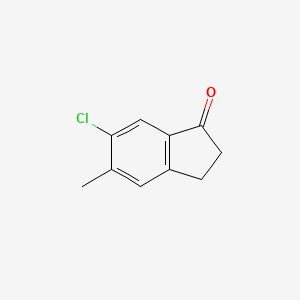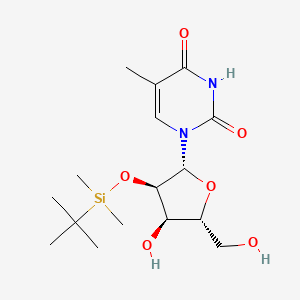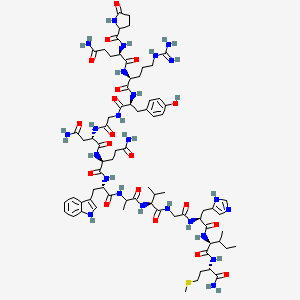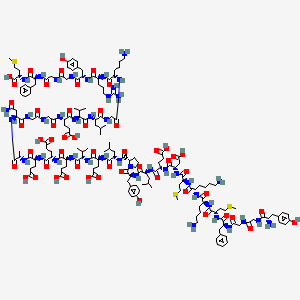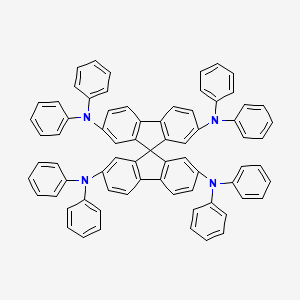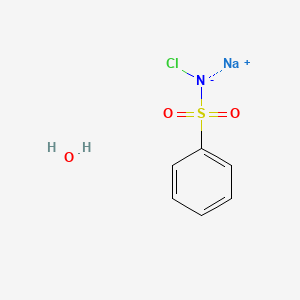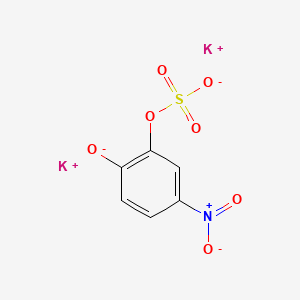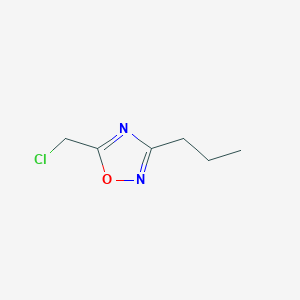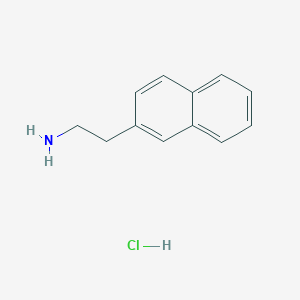
(r)-(4-(1-氨基乙基)苯基)甲醇
描述
Methanol, also known as CH3OH, methyl alcohol, or wood alcohol, is the simplest of a long series of organic compounds called alcohols . It is a colorless liquid that boils at 64.96 °C (148.93 °F) and solidifies at −93.9 °C (−137 °F). It forms explosive mixtures with air and burns with a nonluminous flame .
Synthesis Analysis
Methanol can be prepared from ethylbenzene via enantioselective hydroxylation of ethylbenzene catalyzed by a peroxygenase enzyme . The modern method of preparing methanol is based on the direct combination of carbon monoxide gas and hydrogen in the presence of a catalyst .
Molecular Structure Analysis
Methanol consists of a methyl group (CH3) linked with a hydroxy group (OH) .
Chemical Reactions Analysis
The competitive oxidation reaction mechanism of methanol on the Ru (0001) surface has been investigated by periodic density functional theory (DFT). Stable adsorption configurations, elementary reaction energies and barriers, the potential energy surface (PES), and the electrochemical potential analysis were elucidated .
Physical And Chemical Properties Analysis
Methanol is a liquid under ambient conditions, easy to transport, and, apart from its use as an energy source, it is a chemical platform that can serve as a starting material for the production of various higher-value products . It has a refractive index of n20/D 1.528 and a density of 0.9986 g/mL at 25 °C .
科学研究应用
催化和合成方法
对映选择性环氧化:(R)-1-苯乙胺衍生物已被用作α,β-烯酮的对映选择性环氧化的催化剂,在室温下生成具有良好收率和高对映选择性的环氧化物(陆等,2008)。
甲醇在脂质动力学中的作用:甲醇对脂质动力学的影响通过加速 1,2-二肉豆蔻酰-sn-甘油-3-磷酸胆碱的翻转和转移动力学得到证明,突出了其在生物膜研究中的作用(Nguyen等,2019)。
胺的 N-甲基化:甲醇已被用作胺的 N-甲基化的 C1 合子和 H2 来源,证明了一种清洁且具有成本竞争力的方法,具有广泛的适用性,包括在药物合成中(Sarki等,2021)。
材料科学和化学工程
甲醇合成催化:在由沉积在 ZnO 和 MgO 上的羰基簇合物制备的负载铑、铂和铱微晶上进行温和条件下的甲醇合成研究表明,活性选择性取决于所使用的金属和载体(市川,1978)。
用于合成的 C-H 卤化:(6-氨基-2-氯-3-氟苯基)甲醇是通过钯催化的 C-H 卤化合成的,展示了一种在产率、选择性和实用性方面优于传统方法的方法(孙等,2014)。
甲醇氧化电催化:研究了 NiO-MOF/rGO 复合材料在甲醇氧化中的催化活性,展示了通过掺入 rGO 增强电催化的潜力(Noor等,2019)。
安全和危害
未来方向
作用机制
Target of Action
“®-(4-(1-Aminoethyl)phenyl)methanol” is an alcohol compound with an aminoethyl group attached to a phenyl ring. It might interact with various enzymes or receptors in the body, but without specific studies, it’s hard to predict the exact targets .
Mode of Action
As an alcohol, “®-(4-(1-Aminoethyl)phenyl)methanol” could potentially undergo reactions typical of alcohols, such as dehydration or oxidation . The aminoethyl group might also participate in reactions, but the exact interactions would depend on the specific biological context.
Biochemical Pathways
Without specific information, it’s challenging to determine the exact biochemical pathways that “®-(4-(1-Aminoethyl)phenyl)methanol” might affect. Alcohols can be metabolized in the body through pathways involving enzymes like alcohol dehydrogenase and cytochrome p450 enzymes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “®-(4-(1-Aminoethyl)phenyl)methanol” would depend on various factors including its size, polarity, and the presence of functional groups. Generally, alcohols can be absorbed in the gastrointestinal tract, distributed in the body, metabolized primarily in the liver, and excreted via the kidneys .
Action Environment
The action, efficacy, and stability of “®-(4-(1-Aminoethyl)phenyl)methanol” could be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For example, the conversion of CO2 into methanol has been studied as a sustainable transformation .
生化分析
Biochemical Properties
®-(4-(1-Aminoethyl)phenyl)methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with alcohol dehydrogenases, which catalyze the oxidation of alcohols to aldehydes or ketones. The interaction between ®-(4-(1-Aminoethyl)phenyl)methanol and these enzymes is crucial for understanding its metabolic pathways and potential therapeutic applications .
Additionally, ®-(4-(1-Aminoethyl)phenyl)methanol has been observed to interact with various proteins involved in cellular signaling pathways. These interactions can influence the activity of these proteins, thereby affecting downstream signaling events. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of ®-(4-(1-Aminoethyl)phenyl)methanol to its target proteins .
Cellular Effects
The effects of ®-(4-(1-Aminoethyl)phenyl)methanol on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, ®-(4-(1-Aminoethyl)phenyl)methanol can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism .
Moreover, ®-(4-(1-Aminoethyl)phenyl)methanol has been found to affect cell signaling pathways by interacting with key signaling molecules. This interaction can lead to the activation or inhibition of specific pathways, thereby influencing cellular responses to external stimuli. The compound’s impact on cellular metabolism is also significant, as it can alter the flux of metabolites through various metabolic pathways .
Molecular Mechanism
The molecular mechanism of action of ®-(4-(1-Aminoethyl)phenyl)methanol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, ®-(4-(1-Aminoethyl)phenyl)methanol can bind to specific enzymes, inhibiting their activity and thereby altering metabolic pathways .
Additionally, ®-(4-(1-Aminoethyl)phenyl)methanol can activate certain signaling pathways by binding to receptors or other signaling molecules. This activation can lead to changes in gene expression, resulting in altered cellular functions. The compound’s ability to modulate enzyme activity and gene expression highlights its potential as a therapeutic agent .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ®-(4-(1-Aminoethyl)phenyl)methanol can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions . The degradation of ®-(4-(1-Aminoethyl)phenyl)methanol can lead to changes in its biological activity, which is an important consideration for long-term studies.
Long-term effects of ®-(4-(1-Aminoethyl)phenyl)methanol on cellular function have also been observed in both in vitro and in vivo studies. These effects can include alterations in cell growth, differentiation, and metabolism, which may be due to the compound’s impact on gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of ®-(4-(1-Aminoethyl)phenyl)methanol vary with different dosages in animal models. At low doses, this compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse effects on cellular function . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen.
Toxic effects at high doses of ®-(4-(1-Aminoethyl)phenyl)methanol can include liver damage, changes in metabolic enzyme activity, and alterations in cellular signaling pathways. These findings highlight the importance of careful dosage control in experimental and therapeutic applications .
Metabolic Pathways
®-(4-(1-Aminoethyl)phenyl)methanol is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound is primarily metabolized by alcohol dehydrogenases, which convert it to its corresponding aldehyde or ketone . The metabolic flux of ®-(4-(1-Aminoethyl)phenyl)methanol can be influenced by the availability of cofactors such as NAD+.
The involvement of ®-(4-(1-Aminoethyl)phenyl)methanol in metabolic pathways can also affect the levels of other metabolites, leading to changes in overall metabolic balance. Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of ®-(4-(1-Aminoethyl)phenyl)methanol within cells and tissues involve various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, ®-(4-(1-Aminoethyl)phenyl)methanol can bind to proteins that help localize it to specific cellular compartments.
The distribution of ®-(4-(1-Aminoethyl)phenyl)methanol within tissues can also be influenced by its interactions with binding proteins in the bloodstream. These interactions can affect the compound’s bioavailability and its ability to reach target tissues .
Subcellular Localization
The subcellular localization of ®-(4-(1-Aminoethyl)phenyl)methanol is an important factor in its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, ®-(4-(1-Aminoethyl)phenyl)methanol may be localized to the mitochondria, where it can influence mitochondrial function and metabolism.
The localization of ®-(4-(1-Aminoethyl)phenyl)methanol to specific organelles can also affect its interactions with other biomolecules and its overall biological activity. Understanding the mechanisms that govern the subcellular localization of this compound is crucial for elucidating its role in cellular processes .
属性
IUPAC Name |
[4-[(1R)-1-aminoethyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(10)9-4-2-8(6-11)3-5-9/h2-5,7,11H,6,10H2,1H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIXCLGWYBYGSBI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=C(C=C1)CO)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00582972 | |
| Record name | {4-[(1R)-1-Aminoethyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925456-54-8 | |
| Record name | {4-[(1R)-1-Aminoethyl]phenyl}methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00582972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


